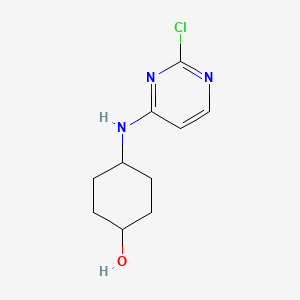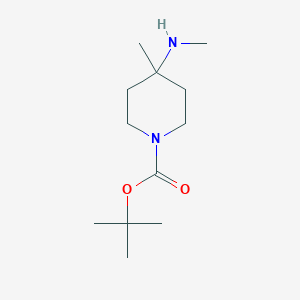
tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a complex chemical compound used in diverse scientific studies. It is also known by the synonyms tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate . The molecular formula of this compound is C11H21NO2S and it has a molecular weight of 231.35 .
Chemical Reactions Analysis
Thiol esters, like tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate, are key intermediates in many synthetic transformations . They have been used for the synthesis of ketones, via organocuprates, Grignard reagents, or silylacetylenes . Thiol esters can also be reduced to the corresponding aldehydes using a variety of reducing agents . They can also be reduced to the corresponding hydroxymethyl moiety with sodium borohydride or other strong reducing agents .Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is 231.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has been involved in various synthetic and structural analysis studies. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method. This compound's structure was confirmed through X-ray diffraction studies, highlighting its potential in crystallography and structural chemistry (Naveen et al., 2007).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of complex molecules. One notable example is the efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excesses, demonstrating the compound's utility in creating chiral pyrrolidines (Chung et al., 2005).
Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate derivatives have shown promise. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate demonstrated its utility in developing novel macrocyclic Tyk2 inhibitors, important in therapeutic applications (Sasaki et al., 2020).
Hydrogen Bond Studies
The compound has also been involved in studies focusing on hydrogen bonding. Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained to study hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms (Baillargeon et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, studies have been conducted on the diverse supramolecular arrangement of substituted oxopyrrolidine analogues of tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate. These studies shed light on how weak intermolecular interactions influence the arrangement and stability of these compounds (Samipillai et al., 2016).
Propriétés
IUPAC Name |
tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJUGERPGXFQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



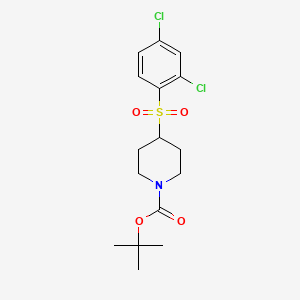
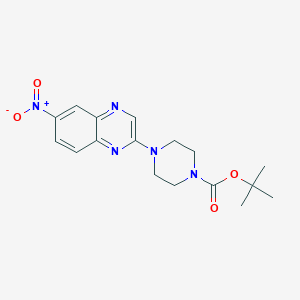
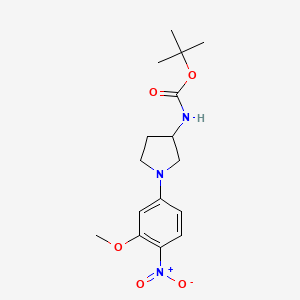
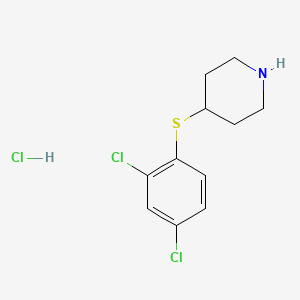
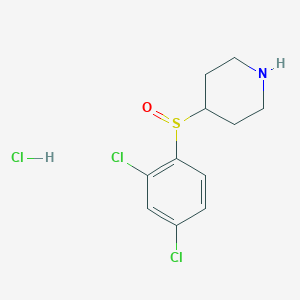

![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)
![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)
